4-Methyl-4-phenyl-1,3-dioxane

Description

Contextualization within Heterocyclic Chemistry

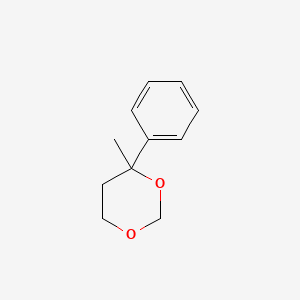

4-Methyl-4-phenyl-1,3-dioxane is a six-membered heterocyclic compound featuring two oxygen atoms at the first and third positions of a cyclohexane (B81311) ring, with a methyl and a phenyl group attached to the fourth carbon. This structure places it firmly within the 1,3-dioxane (B1201747) family, a prominent class of oxygen-containing heterocycles. These compounds are not merely esoteric laboratory curiosities; they serve as crucial intermediates in organic synthesis, function as protective groups for carbonyl compounds, and are integral components in the creation of various commercial products. The presence of both a methyl and a phenyl group on the same carbon atom (C4) introduces a chiral center, making this compound a valuable substrate for stereochemical investigations.

The reactivity and conformational behavior of the 1,3-dioxane ring are significantly influenced by its substituents. The phenyl group, with its steric bulk and electronic effects, alongside the methyl group, dictates the molecule's preferred spatial arrangement and its interactions in chemical reactions. vulcanchem.com The study of such substituted dioxanes provides fundamental insights into reaction mechanisms, conformational analysis, and the principles of stereocontrol in organic synthesis.

Historical Trajectory of 1,3-Dioxane Investigations

The investigation of 1,3-dioxanes has a rich history, dating back to the early 20th century with the pioneering work on the Prins reaction. beilstein-journals.org This acid-catalyzed reaction between an alkene and an aldehyde provides a direct route to the 1,3-dioxane ring system. beilstein-journals.orgorgsyn.org Early studies focused on understanding the scope and mechanism of this fundamental transformation.

A significant leap in the understanding of 1,3-dioxanes came with the advent of conformational analysis in the mid-20th century. Researchers like Ernest L. Eliel conducted extensive studies on the stereochemistry of saturated heterocycles, including 1,3-dioxanes, establishing the now-familiar chair conformation as the most stable arrangement and quantifying the conformational preferences of various substituents. acs.org These foundational studies laid the groundwork for predicting and controlling the stereochemical outcome of reactions involving 1,3-dioxanes.

The development of advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, has been instrumental in elucidating the intricate conformational equilibria of substituted 1,3-dioxanes. researchgate.netresearchgate.net More recent research has employed computational methods, such as density functional theory (DFT), to model the potential energy surfaces and isomerization pathways of these molecules with high accuracy. researchgate.netsmolecule.com This synergy of experimental and theoretical approaches continues to deepen our understanding of the structure and reactivity of 1,3-dioxanes.

Rationale for Dedicated Academic Inquiry into this compound

The specific focus on this compound in academic research stems from several key factors. Its synthesis via the Prins reaction, typically from α-methylstyrene and formaldehyde (B43269), is a well-established and efficient process, making it readily accessible for study. chemicalbook.comchemsrc.com The presence of both a small alkyl group (methyl) and a larger aryl group (phenyl) at the C4 position provides a unique model for studying the interplay of steric and electronic effects on the conformational preferences and reactivity of the 1,3-dioxane ring.

Furthermore, the chiral nature of this compound makes it an excellent candidate for investigations into asymmetric synthesis and catalysis. Understanding the stereochemical behavior of this compound can inform the design of new chiral auxiliaries and catalysts for stereoselective transformations. The acid-catalyzed isomerization of 2-R-4-methyl-4-phenyl-1,3-dioxanes has also been a subject of study. google.com

The compound and its derivatives have also found applications beyond fundamental research, for instance, in the fragrance industry. google.com This practical relevance provides an additional impetus for detailed academic inquiry into its properties and synthesis.

Detailed Research Findings

Synthesis and Physicochemical Properties

The primary synthetic route to this compound is the Prins condensation of α-methylstyrene with formaldehyde, typically in the presence of an acid catalyst such as sulfuric acid. chemicalbook.comchemsrc.com Various catalysts, including phosphotungstic acid, have been explored to optimize the reaction, with reports of high conversion and selectivity. researchgate.net

Below is a table summarizing key physicochemical properties of this compound and related compounds for comparison.

| Property | This compound | 4-Phenyl-1,3-dioxane (B1205455) | 4-Methyl-1,3-dioxane (B1663929) |

| CAS Number | 1200-73-3 | 772-00-9 nih.gov | 1120-97-4 nih.gov |

| Molecular Formula | C₁₁H₁₄O₂ chemsrc.com | C₁₀H₁₂O₂ nih.gov | C₅H₁₀O₂ nih.gov |

| Molecular Weight | 178.23 g/mol cymitquimica.com | 164.20 g/mol nih.gov | 102.13 g/mol nih.gov |

| Boiling Point | 258.9°C at 760 mmHg chemsrc.com | 94-95°C at 2 mmHg orgsyn.org | 105-106°C sigmaaldrich.com |

| Density | 1.041 g/cm³ chemsrc.com | 1.092-1.093 g/cm³ orgsyn.org | 1.032 g/mL at 25°C sigmaaldrich.com |

| Refractive Index | 1.504 chemsrc.com | 1.5300–1.5311 at 20°C orgsyn.org | 1.418 at 20°C sigmaaldrich.com |

Conformational Analysis

The conformational landscape of this compound, like other 1,3-dioxanes, is dominated by the chair conformation. Quantum-chemical studies on the related 4-methyl-1,3-dioxane have shown that the potential energy surface contains a principal minimum corresponding to the equatorial chair conformer. researchgate.net For this compound, the bulky phenyl group is expected to strongly prefer the equatorial position to minimize steric interactions. NMR spectroscopy has been a key tool in determining the conformational equilibrium in such systems. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-phenyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(7-8-12-9-13-11)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMUVCPSXOGVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870865 | |

| Record name | 4-Methyl-4-phenyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-73-3 | |

| Record name | 4-Methyl-4-phenyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-4-phenyl-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC345693 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-4-phenyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-4-phenyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 4 Methyl 4 Phenyl 1,3 Dioxane and Its Analogues

Direct Synthesis Approaches

Direct synthesis focuses on constructing the 1,3-dioxane (B1201747) ring in a single main step from acyclic precursors.

The Prins reaction is a fundamental and versatile method for synthesizing 1,3-dioxanes. It involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. ias.ac.innih.gov Specifically, the reaction between an olefin and formaldehyde (B43269) is a direct route to 1,3-dioxane derivatives. ias.ac.inwikipedia.org

For instance, the condensation of α-methylstyrene with two molar equivalents of acetaldehyde (B116499), catalyzed by a strongly acidic cation exchange resin, yields isomers of 2,4,6-trimethyl-4-phenyl-1,3-dioxane (B1582394). google.com The reaction of styrene (B11656) with paraformaldehyde is a common method for producing 4-phenyl-1,3-dioxane (B1205455). rsc.orgresearchgate.net DFT (Density Functional Theory) calculations have been used to study the reaction paths for the formation of 4-phenyl-1,3-dioxane from styrene and formaldehyde in acidic aqueous media. beilstein-journals.org

The Prins cyclization is typically initiated by a Brønsted or Lewis acid catalyst. ias.ac.inwikipedia.org The reaction mechanism is thought to involve the activation of a carbonyl compound by the acid, making it susceptible to nucleophilic attack by the alkene. nih.gov This initial carbon-carbon bond formation leads to a carbocation intermediate, which then undergoes cyclization with the oxygen of the carbonyl group to form the six-membered dioxane ring. Strong acids like sulfuric acid are often used, though they can sometimes lead to a mixture of products. ias.ac.in

To overcome issues associated with homogeneous catalysts, such as corrosion and difficult separation, heterogeneous solid acid catalysts have been developed for the Prins reaction. researchgate.net These catalysts are insoluble, easily separable, and often reusable, making the process more environmentally friendly. researchgate.netnih.gov

Examples of heterogeneous catalysts include:

Sulfated zirconia (SZ) : This catalyst has shown high selectivity (93%) for the synthesis of 4-phenyl-1,3-dioxane from styrene and paraformaldehyde. researchgate.net

Mesoporous ZnAlMCM-41 : These catalysts have been used for the synthesis of 4-phenyl-1,3-dioxane via the Prins cyclization of styrene with paraformaldehyde. rsc.org

Polyaniline-supported TsOH and FeCl3 : These have been investigated for the synthesis of 1,3-dioxanes from olefins and paraformaldehyde. ias.ac.in

Phosphotungstic acid : This has been found to be an effective catalyst for the condensation of formalin with styrene to produce 4-phenyl-1,3-dioxane with high conversion and selectivity. researchgate.net

Ceria (CeO2) : This has demonstrated excellent catalytic activity in the one-pot synthesis of 1,3-butanediol (B41344) from propylene (B89431) and formaldehyde, which involves the formation and subsequent hydrolysis of 4-methyl-1,3-dioxane (B1663929). nih.gov Ceria acts as a water-tolerant Lewis acid catalyst. nih.gov

Table 1: Heterogeneous Catalysts in Prins Reactions for 1,3-Dioxane Synthesis

| Catalyst | Reactants | Product | Selectivity/Yield | Reference |

| Sulfated zirconia (SZ) | Styrene, Paraformaldehyde | 4-phenyl-1,3-dioxane | 93% selectivity | researchgate.net |

| ZnAlMCM-41 | Styrene, Paraformaldehyde | 4-phenyl-1,3-dioxane | High selectivity | rsc.org |

| Polyaniline-supported TsOH/FeCl3 | Olefins, Paraformaldehyde | 1,3-dioxanes | Not specified | ias.ac.in |

| Phosphotungstic acid | Styrene, Formalin | 4-phenyl-1,3-dioxane | 98.9% selectivity | researchgate.net |

| Ceria (CeO2) | Propylene, Formaldehyde | 4-methyl-1,3-dioxane (intermediate) | 60% overall yield to 1,3-butanediol | nih.gov |

The formation of 1,3-dioxanes can also be achieved through the acetalization reaction between a 1,3-diol and a carbonyl compound (aldehyde or ketone). wikipedia.org This reaction is typically catalyzed by a Brønsted or Lewis acid, and often requires the removal of water to drive the equilibrium towards the product side. organic-chemistry.org

A straightforward synthesis of substituted 1,3-dioxanes involves reacting a suitable diol with a ketone or aldehyde. ijapbc.com For instance, 2,2,5-trimethyl-5-phenyl-1,3-dioxane is prepared by reacting 2-methyl-2-phenyl-1,3-propanediol with acetone (B3395972) in the presence of p-toluenesulfonic acid (PTSA). ijapbc.com Similarly, various carbonyl compounds can be converted to their 1,3-dioxanes using 1,3-bis(trimethylsiloxy)propane and a catalytic amount of iodine under neutral, aprotic conditions. scribd.com

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods. Ionic liquids (ILs) have emerged as promising catalysts and solvents for the synthesis of 1,3-dioxanes due to their low vapor pressure, thermal stability, and recyclability. ionike.comresearchgate.net

For example, choline (B1196258) chloride·xZnCl2 has been used as an efficient and recyclable catalyst for the protection of carbonyls as 1,3-dioxanes at room temperature under solvent-free conditions. ionike.com Another system, InBr3 in [bmim]PF6 (1-butyl-3-methylimidazolium hexafluorophosphate), catalyzes the condensation of alkenes with paraformaldehyde to afford 1,3-dioxane derivatives in excellent yields. rsc.org The use of ionic liquids can facilitate product separation and catalyst reuse, contributing to a more sustainable process. ionike.comrsc.org Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a key intermediate in Knoevenagel condensations, a reaction for which ionic liquids have also been employed as catalysts. derpharmachemica.com

Table 2: Green Chemistry Approaches to 1,3-Dioxane Synthesis

| Catalyst System | Reactants | Conditions | Key Advantage | Reference |

| Choline chloride·2ZnCl2 | Benzaldehyde (B42025), Neopentyl glycol | Room temperature, solvent-free | Recyclable catalyst, solvent-free | ionike.com |

| InBr3–[bmim]PF6 | Alkenes, Paraformaldehyde | Mild conditions | Recyclable catalytic system | rsc.org |

| Mg(HSO4)2/SiO2 | Aromatic aldehydes, 1,3-propanediol | Solvent-free | Recyclable, environmentally friendly | scispace.com |

Acid-Catalyzed Prins Cyclization Mechanisms

Acetalization Reactions of Corresponding Diols and Carbonyl Compounds

Targeted Synthesis of Stereoisomers and Configurational Control

The 1,3-dioxane ring, similar to cyclohexane (B81311), preferentially adopts a chair-like conformation. thieme-connect.de Substituents on the ring can exist in either axial or equatorial positions, leading to the possibility of stereoisomers. The targeted synthesis of specific stereoisomers is crucial, particularly for applications in pharmaceuticals and fragrances.

The stereochemical outcome of the synthesis can often be controlled. For example, in the synthesis of (1,3-dioxan-4-yl)pyrimidine and purine (B94841) nucleoside analogues via the Vorbrüggen reaction, a high degree of stereoselectivity was observed, leading predominantly to the more stable anomer, which is indicative of a thermodynamically controlled reaction. wiley.com

The development of catalytic asymmetric methods allows for the enantioselective synthesis of 1,3-dioxanes. Confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts have been successfully used for the highly enantioselective intermolecular Prins reaction of styrenes and paraformaldehyde, yielding optically active 1,3-dioxanes. nih.govacs.orgmpg.de These enantioenriched products can then be converted into valuable chiral 1,3-diols. nih.govacs.org Isotope labeling experiments have suggested that this transformation proceeds through a concerted, highly asynchronous mechanism. acs.orgmpg.de

Furthermore, the configuration of substituted 1,3-dioxanes can be assigned using NMR spectroscopy, by analyzing chemical shifts and coupling constants. thieme-connect.dejournals.co.za For instance, in 2,5,5-trisubstituted-1,3-dioxanes, the chemical shifts of the substituents at the C-5 position can be used to distinguish between cis and trans isomers. journals.co.za

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of 4-methyl-4-phenyl-1,3-dioxane, primarily through the Prins reaction of α-methylstyrene with formaldehyde, is highly dependent on a range of reaction parameters. The optimization of these conditions is crucial for maximizing the yield and selectivity of the desired product. Key factors that have been extensively studied include the choice of catalyst, solvent, reaction temperature, and the molar ratio of reactants.

A variety of acid catalysts have been employed for the synthesis of 4-phenyl-1,3-dioxane and its analogues. In the Prins condensation of styrene with formaldehyde, sulfated zirconia (SZ) has been shown to be a highly efficient and reusable heterogeneous catalyst. The acidity of the SZ catalyst, which can be tuned by varying the concentration of sulfuric acid used in its preparation, significantly influences the product selectivity. A study demonstrated that an SZ catalyst prepared with 2N sulfuric acid gave the highest selectivity (93%) for 4-phenyl-1,3-dioxane with nearly complete conversion of styrene.

For the direct synthesis of this compound (referred to as MPD in a study), molybdenum phosphide (B1233454) (MoP) catalysts supported on SiO₂ have been investigated. The catalytic performance was found to be influenced by the nature of the deposited carbon on the catalyst surface, which in turn is affected by the calcination temperature.

Another class of effective catalysts are strongly acidic cation exchange resins, such as Lewatit® SP 120. These have been used in the condensation of α-methylstyrene with acetaldehyde to produce 2,4,6-trimethyl-4-phenyl-1,3-dioxane, a close analogue. The catalyst loading is a critical parameter, with optimal amounts leading to higher yields. For instance, in the synthesis of 1,3-dioxane-4,6-diones, increasing the amount of boric acid catalyst from 0.1 mol% to 0.3 mol% significantly improved the product yield. heteroletters.org

The choice of solvent plays a pivotal role in the Prins reaction. In the synthesis of 4-phenyl-1,3-dioxane using a sulfated zirconia catalyst, various solvents were tested. Non-polar solvents like cyclohexane were found to be most effective, leading to higher yields of the desired dioxane. Polar solvents, on the other hand, tended to favor the formation of by-products.

The effect of solvent has also been noted in the synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane using a cation exchange resin. The reaction in toluene (B28343) at 20°C for 24 hours resulted in a different isomer ratio compared to the reaction in hexane (B92381) at either 20°C for 1 hour or 50°C for 0.5 hours. google.com This indicates that the solvent can influence not only the reaction rate but also the stereochemical outcome.

Reaction temperature is a critical parameter that must be carefully controlled to achieve high yields and selectivity. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesirable by-products and decomposition of the product. For the sulfated zirconia-catalyzed synthesis of 4-phenyl-1,3-dioxane, the optimal temperature was found to be 100°C. Increasing the temperature beyond this point led to a decrease in the yield of the desired product.

Similarly, in the synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane, the reaction temperature influenced the isomer distribution. google.com Lower temperatures in some systems favor higher conversion to the acetal (B89532) at equilibrium, although the rate of condensation is slower. google.com

The stoichiometry of the reactants, specifically the molar ratio of the alkene (α-methylstyrene) to the aldehyde (formaldehyde), is another key factor for optimizing the yield. An excess of the aldehyde is often used to drive the reaction towards the product side. In the synthesis of 4-phenyl-1,3-dioxane, a styrene to paraformaldehyde molar ratio of 1:2 was found to be optimal.

The following data tables summarize the findings from various research studies on the optimization of reaction conditions for the synthesis of 4-phenyl-1,3-dioxane and its analogues.

Table 1: Effect of Solvent on the Synthesis of 4-Phenyl-1,3-dioxane using Sulfated Zirconia Catalyst

| Solvent | Styrene Conversion (%) | 4-Phenyl-1,3-dioxane Selectivity (%) |

|---|---|---|

| Cyclohexane | 100 | 93 |

| Toluene | 98 | 85 |

| Dichloromethane | 95 | 78 |

| Acetonitrile | 92 | 70 |

Table 2: Effect of Temperature on the Synthesis of 4-Phenyl-1,3-dioxane using Sulfated Zirconia Catalyst

| Temperature (°C) | Styrene Conversion (%) | 4-Phenyl-1,3-dioxane Selectivity (%) |

|---|---|---|

| 80 | 85 | 88 |

| 90 | 95 | 91 |

| 100 | 100 | 93 |

| 110 | 100 | 89 |

Table 3: Synthesis of this compound (MPD) over MoP Catalysts

| Catalyst | α-Methylstyrene Conversion (%) | MPD Selectivity (%) | MPD Yield (%) |

|---|---|---|---|

| MoP C-1 | 85.2 | 91.5 | 77.9 |

| MoP C-2 | 89.6 | 93.1 | 83.4 |

| MoP C-3 | 92.3 | 94.5 | 87.2 |

Reaction conditions: 95 °C for 3 h, formaldehyde/α-methylstyrene mole ratio = 4.5, 1.0 g of catalyst. rsc.org

The reusability of heterogeneous catalysts like sulfated zirconia and supported MoP offers a significant advantage for yield enhancement in industrial applications. rsc.orgresearchgate.net After a simple work-up procedure involving filtration and washing, these catalysts can be recycled multiple times with minimal loss of activity, making the process more economical and sustainable.

Furthermore, controlling the addition rate of reactants can sometimes prevent the accumulation of intermediates and the formation of by-products, leading to a cleaner reaction profile and a higher yield of the desired dioxane. Continuous flow reaction systems, as opposed to batch reactors, can also offer better control over reaction parameters and improve yields.

Iii. Stereochemical and Conformational Analysis of 4 Methyl 4 Phenyl 1,3 Dioxane

Fundamental Principles of 1,3-Dioxane (B1201747) Conformation

The six-membered 1,3-dioxane ring is not planar and, much like cyclohexane (B81311), adopts non-planar conformations to minimize steric and torsional strain. brainly.com The presence of two oxygen atoms in the ring, however, introduces unique geometric and electronic effects that influence its conformational landscape.

The chair conformation is the most stable and predominant form for the 1,3-dioxane ring. brainly.com This arrangement minimizes both angle strain, by maintaining bond angles close to the ideal tetrahedral angle of 109.5°, and torsional strain, by ensuring that the substituents on adjacent atoms are in a staggered arrangement. brainly.com In the chair conformation, substituents can occupy two distinct types of positions: axial, which are perpendicular to the general plane of the ring, and equatorial, which are located in the approximate plane of the ring. brainly.com

Substituents in the axial position experience greater steric hindrance due to 1,3-diaxial interactions with other axial atoms or groups. brainly.com This steric repulsion makes the equatorial position generally more favorable for bulky substituents. brainly.com The shorter C-O bond lengths in 1,3-dioxane compared to the C-C bonds in cyclohexane can lead to more pronounced van der Waals strain between axial substituents.

While the chair form is the most stable, the 1,3-dioxane ring can also exist in more flexible and higher-energy conformations, such as the boat and twist-boat forms. brainly.com The pure boat conformation is generally unstable due to significant steric interactions between the "flagpole" hydrogens and eclipsing interactions. brainly.com

The twist-boat conformation is a more stable variant of the boat form, where a slight twisting of the ring alleviates some of the steric and torsional strain. brainly.com However, it remains significantly less stable than the chair conformation. brainly.comresearchgate.net Computational studies on unsubstituted 1,3-dioxane have shown that the chair conformer is more stable than the 2,5-twist conformer by a significant margin, with calculated free energy differences (ΔG) around 5 kcal/mol. researchgate.net The energy barrier for the interconversion between the chair and twist forms is also substantial. researchgate.net

Chair Conformation and Its Variants

Experimental Elucidation of Stereochemistry and Conformational Preferences

The precise three-dimensional structure and the equilibrium between different conformers of 4-Methyl-4-phenyl-1,3-dioxane are determined through various experimental techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool. researchgate.netresearchgate.net

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its conformation. researchgate.netlew.ro For 1,3-dioxane derivatives, ¹H and ¹³C NMR are instrumental in assigning the axial or equatorial positions of substituents and in studying the dynamics of conformational changes. acs.org

The chemical shift (δ) of a proton in an NMR spectrum is highly dependent on its local electronic environment. In a 1,3-dioxane ring, axial and equatorial protons experience different magnetic shielding, leading to distinct chemical shifts. lew.ro Generally, axial protons are more shielded and appear at a higher field (lower δ value) compared to their equatorial counterparts. lew.ro

Vicinal coupling constants (³J), which describe the interaction between protons on adjacent carbon atoms, are also crucial for conformational analysis. The magnitude of ³J is related to the dihedral angle between the coupled protons, as described by the Karplus equation. In a chair conformation, the dihedral angles between axial-axial, axial-equatorial, and equatorial-equatorial protons are different, resulting in characteristic coupling constant values that can be used to assign the positions of substituents. researchgate.net For instance, a large coupling constant is typically observed for diaxial protons.

| Compound | Proton Position | Chemical Shift (δ ppm) | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|

| 2-phenyl-1,3-dioxane (B8809928) | H-4a, H-6a | 3.85 | - | clockss.org |

| 2-phenyl-1,3-dioxane | H-4e, H-6e | 4.20 | - | clockss.org |

| 4-methyl-1,3-dioxane (B1663929) | CH₃ | 1.15 (d) | J=6.0 | chemicalbook.com |

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of conformational exchange processes. unideb.hu For this compound, the ring can undergo a chair-to-chair interconversion, which would exchange the axial and equatorial positions of the substituents.

At room temperature, this process may be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, the rate of this interconversion can be slowed down. At a certain temperature, known as the coalescence temperature, the single averaged peak broadens and then, at even lower temperatures, separates into two distinct signals corresponding to the individual axial and equatorial protons of the "frozen" conformers. unideb.hu The study of these temperature-dependent spectral changes allows for the determination of the energy barriers (activation energy) for the conformational inversion process. unideb.hu

Analysis of Chemical Shifts and Coupling Constants

X-ray Crystallography for Solid-State Conformation

X-ray crystallography has been instrumental in determining the solid-state conformation of 1,3-dioxane derivatives. These studies provide precise measurements of bond lengths, bond angles, and torsional angles, confirming the dominant chair conformation of the dioxane ring. For instance, in related 2-substituted phenyl-1,3-dioxane compounds, a torsional carbon-oxygen-carbon-oxygen angle of 63° has been observed, indicating significant puckering in that region of the ring smolecule.com. While specific X-ray data for this compound is not detailed in the provided results, the general principles from similar structures are applicable. The solid-state structure is often stabilized by intermolecular forces, which can influence the preferred conformation .

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Ratio Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying isomers and determining their relative ratios in a mixture. In the context of this compound, GC-MS can be used to distinguish between different stereoisomers. For example, in the synthesis of related dioxanes, GC-MS has been used to identify diastereomers rsc.org. The fragmentation patterns observed in the mass spectra are unique to each isomer, allowing for their identification and quantification. The retention times in the gas chromatogram provide further evidence for the presence of different isomers. For instance, studies on the synthesis of this compound have reported the use of GC to estimate isomer ratios, such as a cis:trans ratio of 30:70 oup.com.

Substituent Effects on Conformational Equilibrium

The conformational equilibrium of the 1,3-dioxane ring is significantly influenced by the nature and position of its substituents.

Impact of Methyl Group at C-4

The presence of a methyl group at the C-4 position has a notable effect on the conformational preference of the 1,3-dioxane ring. The methyl group can occupy either an axial or an equatorial position. Due to steric interactions, the equatorial position is generally more stable. Quantum chemical calculations on 4-methyl-1,3-dioxane have shown that the equatorial chair conformer is the principal minimum on the potential energy surface researchgate.net. The energy difference between the equatorial and axial conformers is a key factor in determining the conformational equilibrium researchgate.net.

Influence of Phenyl Group at C-4

A phenyl group at the C-4 position also strongly influences the conformational equilibrium. The bulky phenyl group has a significant preference for the equatorial position to minimize steric strain. The energy difference between the axial and equatorial orientations for a phenyl group is substantial, driving the equilibrium towards the equatorial conformer smolecule.com. In some cases, non-classical hydrogen bonds between an ortho-hydrogen of the phenyl ring and a ring oxygen atom can stabilize a conformation where the phenyl group lies over the dioxane ring nih.gov.

Conformational Free Energies (A-values) of Substituents

A-values are a quantitative measure of the steric demand of a substituent, representing the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. These values are often used by analogy to predict conformational preferences in heterocyclic systems like 1,3-dioxanes wikipedia.org. A larger A-value indicates a stronger preference for the equatorial position wikipedia.org. For a methyl group, the A-value is approximately 1.74 kcal/mol wikipedia.org. The A-value for a phenyl group is generally higher, indicating a greater steric bulk and a stronger preference for the equatorial orientation. It's important to note that A-values in 1,3-dioxane systems can differ from those in cyclohexane due to different bond lengths and angles.

| Substituent | A-value (kcal/mol) in Cyclohexane | Preferred Orientation in 1,3-Dioxane |

| Methyl | 1.74 wikipedia.org | Equatorial |

| Phenyl | ~3.0 | Equatorial |

Isomerism and Diastereomerism in this compound Systems

Cis-Trans Isomerism

Cis-trans isomerism, a form of diastereomerism, describes the relative orientation of substituents attached to different atoms in a cyclic or double-bonded system. For a substituted 1,3-dioxane, this typically involves comparing the positions of substituents on at least two different carbon atoms of the ring (e.g., at C2, C4, C5, or C6).

In the specific case of this compound, both the non-hydrogen substituents (the methyl and phenyl groups) are located on the same carbon atom, C4. As cis-trans isomerism requires substituents on different ring atoms to establish relative orientation (i.e., on the same side, cis, or on opposite sides, trans, of the ring plane), this type of isomerism is not applicable to this molecule. The stereochemistry is instead determined by the arrangement of the four different groups around the C4 atom.

Enantiomeric Considerations

The C4 carbon atom in this compound is a stereocenter, also known as a chiral center. This is because it is bonded to four distinct groups:

A methyl group (-CH₃)

A phenyl group (-C₆H₅)

An oxygen atom connected to the C2 position of the ring (-O-CH₂-O-)

A carbon atom at the C5 position of the ring (-CH₂-CH₂-O-)

Due to the presence of this single chiral center, the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers. These enantiomers are designated as (R)-4-Methyl-4-phenyl-1,3-dioxane and (S)-4-Methyl-4-phenyl-1,3-dioxane, according to the Cahn-Ingold-Prelog priority rules. A mixture containing equal amounts of both enantiomers is known as a racemic mixture.

The 1,3-dioxane ring itself preferentially adopts a chair conformation, which is the most thermodynamically stable arrangement. smolecule.com In substituted dioxanes, bulky groups tend to occupy the equatorial position to minimize steric hindrance. smolecule.combakhtiniada.ru For this compound, the phenyl group is significantly bulkier than the methyl group. Therefore, in the most stable chair conformation, the phenyl group will preferentially occupy the equatorial position, forcing the methyl group into the axial position. This conformational preference is a key feature of both the (R) and (S) enantiomers. While studies have explored the stereochemistry of related compounds like 2-methyl-2-phenyl-1,3-dioxane (B15155097) and other chiral dioxanes, the specific resolution and characterization of the individual enantiomers of this compound are not extensively detailed in available research. researchgate.net

Interactive Data Tables

Table 1: Stereochemical Features of this compound

| Feature | Description |

| Chiral Center | C4 |

| Isomer Type | Enantiomers |

| Number of Stereoisomers | 2 ((R) and (S)) |

| Cis-Trans Isomerism | Not applicable |

| Preferred Conformation | Chair |

| Substituent Orientation | Phenyl group: Equatorial; Methyl group: Axial |

Iv. Advanced Spectroscopic Characterization and Structural Insights

Detailed NMR Spectroscopic Investigations

NMR spectroscopy serves as a cornerstone for the structural analysis of 4-methyl-4-phenyl-1,3-dioxane, offering detailed insights into the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments and their spatial relationships through chemical shifts and spin-spin coupling. In a typical ¹H NMR spectrum of a related compound, 2,4,6-trimethyl-4-phenyl-1,3-dioxane (B1582394), the aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.19-7.37 ppm. google.com The methyl groups exhibit distinct signals: a singlet for the C4-methyl at δ 1.40 ppm, and doublets for the C2-methyl and C6-methyl at δ 1.33 ppm and δ 1.21 ppm, respectively, indicating their different chemical environments. google.com The protons on the dioxane ring itself show complex splitting patterns due to their diastereotopic nature, with signals appearing as doublets of doublets or more complex multiplets. google.com For instance, the axial and equatorial protons at the C5 position of a similar dioxane derivative appear as distinct multiplets, highlighting the conformational rigidity of the ring system.

Table 1: Representative ¹H NMR Data for a Substituted 4-phenyl-1,3-dioxane (B1205455) Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.19 - 7.37 | m | - |

| C2-H | 4.70 | q | 5.0 |

| C6-H | 3.65 | ddq | 2.0, 11.5, 6.5 |

| C5-H (axial) | 1.67 | dd | 11.5, 14.0 |

| C5-H (equatorial) | 2.32 | dd | 2.0, 14.0 |

| C4-CH₃ | 1.40 | s | - |

| C2-CH₃ | 1.33 | d | 5.0 |

| C6-CH₃ | 1.21 | d | 6.5 |

Note: Data is for (2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane and serves as an illustrative example. google.com m = multiplet, q = quartet, ddq = doublet of doublet of quartets, dd = doublet of doublets, s = singlet, d = doublet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, offering insights into the effects of the methyl and phenyl substituents. In a related compound, (2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane, the quaternary carbon (C4) attached to the phenyl and methyl groups resonates at δ 76.4 ppm. google.com The carbons of the phenyl ring typically appear in the aromatic region between δ 125 and 145 ppm. google.com For instance, the substituted carbon of the phenyl ring (Cipso) is observed at δ 144.4 ppm, while the other aromatic carbons appear at δ 128.6, 126.8, and 125.8 ppm. google.com The carbons of the dioxane ring and the methyl substituents resonate at higher fields. google.com

Table 2: Representative ¹³C NMR Data for a Substituted 4-phenyl-1,3-dioxane Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Phenyl C-ipso | 144.4 |

| Phenyl C-H | 128.6, 126.8, 125.8 |

| C2 | 93.6 |

| C4 | 76.4 |

| C6 | 68.9 |

| C5 | 41.0 |

| C4-CH₃ | 34.3 |

| C2-CH₃ | 21.6 |

| C6-CH₃ | 21.1 |

Note: Data is for (2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane and serves as an illustrative example. google.com

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and for determining the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, helping to trace the spin systems within the molecule. This is particularly useful for assigning the complex multiplets of the dioxane ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing long-range connectivity and for assigning quaternary carbons, such as the C4 carbon and the ipso-carbon of the phenyl ring.

NOE (Nuclear Overhauser Effect) Experiments: These experiments provide information about the spatial proximity of protons. The observation of NOE signals between specific protons can help to determine the relative stereochemistry and preferred conformation of the molecule, such as the orientation of the phenyl and methyl groups relative to the dioxane ring.

13C NMR for Carbon Backbone and Substituent Effects

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis

IR Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to specific vibrational modes. Key absorptions for a 1,3-dioxane (B1201747) derivative include strong C-O-C stretching vibrations, typically observed in the 1100-1000 cm⁻¹ region. The presence of the phenyl group gives rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl group and the dioxane ring are expected just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C stretching of the phenyl ring often gives a strong signal in the Raman spectrum. The symmetric breathing mode of the aromatic ring is also a characteristic Raman band. acs.org Raman spectroscopy can be particularly useful for studying the low-frequency vibrations corresponding to the puckering and deformation modes of the dioxane ring. acs.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-O-C Stretch | 1150 - 1000 | IR |

| Phenyl Ring Breathing | ~1000 | Raman |

Mass Spectrometry (MS) for Fragmentation Pathways and Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. The nominal molecular weight of this compound (C₁₁H₁₄O₂) is approximately 178.23 g/mol . cymitquimica.comchemspider.com

In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 178. The fragmentation of the molecular ion can provide valuable structural information. For a related compound, (2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane, a prominent fragment is observed at m/z 105, which corresponds to the benzoyl cation [C₆H₅CO]⁺, formed through cleavage of the bonds to the dioxane ring. google.com Another significant fragment often seen is [M-15]⁺, resulting from the loss of a methyl group. google.com The fragmentation pattern helps to confirm the presence of the phenyl and methyl substituents and the dioxane ring structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which provides a highly accurate confirmation of the elemental composition of the molecule.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Nominal) | Possible Identity |

| [C₁₁H₁₄O₂]⁺ | 178 | Molecular Ion |

| [C₁₀H₁₁O₂]⁺ | 163 | [M - CH₃]⁺ |

| [C₇H₅O]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

V. Theoretical and Computational Studies on 4 Methyl 4 Phenyl 1,3 Dioxane

Potential Energy Surface Mapping and Conformational Isomerization Pathways

The study of the potential energy surface (PES) of 4-Methyl-4-phenyl-1,3-dioxane and related compounds reveals the energetically favorable conformations and the pathways for interconversion between them.

For 4-methyl-1,3-dioxane (B1663929), the PES shows a principal minimum for the equatorial chair conformer and local minima for the axial chair and other flexible forms. osi.lvresearchgate.net The chair conformation is the most thermodynamically stable arrangement for 1,3-dioxane (B1201747) systems. smolecule.com For the related 4-phenyl-1,3-dioxane (B1205455), computational studies have identified six distinct, energetically inequivalent pathways for the conformational isomerization between the equatorial and axial chair forms. researchgate.net The chair-to-chair interconversion involves the phenyl group moving between axial and equatorial positions. smolecule.com Experimental NMR data corroborates that the phenyl group has a preference for the equatorial position to minimize steric interactions. smolecule.com In the case of 4,4-dimethyl-1,3-dioxane, theoretical studies have pinpointed specific chair-chair isomerization pathways that dictate how the molecule transitions between different conformations.

Molecular Dynamics Simulations for Dynamic Behavior and Transitions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational transitions. By simulating the motion of atoms over time, MD can reveal how flexible conformers interconvert and relax into more stable states. researchgate.net

For 1,3-dioxane and its derivatives, MD simulations have shown that at room temperature (around 295–300 K), flexible conformers can transform into one another and ultimately into the more stable chair conformer. researchgate.netresearchgate.net In studies of 2-phenyl-5-(acetoxymethyl)-5-ethyl-1,3-dioxacyclohexane, a related compound, MD simulations at 300 K did not observe chair-to-chair conformational transitions within a reasonable computation time, indicating a significant energy barrier. acs.org However, these simulations were successful in predicting the mean-square dipole moment of the molecule, which agreed well with experimental data. acs.org Trajectory analysis from MD simulations at various temperatures can also be used to predict isomerization barriers and the influence of solvent on conformational equilibria.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are also valuable for predicting spectroscopic parameters, which can then be compared with experimental data for validation.

For instance, DFT calculations have been used to simulate the UV-Vis spectra of complex 1,3-dioxane derivatives, with methods like PBEPBE/6-311G(d,p) showing good agreement with experimental electronic spectra. nih.gov Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using various DFT functionals and basis sets (e.g., B3LYP/6-311G(d,p)) and compared with experimental spectra to confirm structural assignments. acs.org In the study of 1,3-dioxane fragmentation in mass spectrometry, quantum-chemical calculations of formation enthalpies for key fragment ions have been correlated with experimental differential mass spectra to aid in stereochemical analysis. researchgate.net This approach has shown promise in distinguishing between diastereoisomers of substituted 2-phenyl-1,3-dioxanes. researchgate.net

Below is a table summarizing the computational methods used in the study of this compound and related compounds.

| Computational Method | Application | Key Findings | Reference |

| Hartree-Fock (HF) | Potential Energy Surface Mapping | Identified equatorial chair as the principal minimum for 4-methyl-1,3-dioxane. | osi.lv |

| Density Functional Theory (DFT) | Energetics and Structure | Confirmed the stability of the chair conformer in 1,3-dioxane systems. | researchgate.net |

| Møller-Plesset (MP2) | Conformational Isomerization | Provided refined energy barriers for 1,3-dioxane interconversion. | researchgate.net |

| Molecular Dynamics (MD) | Dynamic Behavior | Showed the transition of flexible forms to the chair conformer at room temperature. | researchgate.net |

Vi. Reactivity and Mechanistic Investigations of 4 Methyl 4 Phenyl 1,3 Dioxane

Ring-Opening Reactions

The 1,3-dioxane (B1201747) ring, being a cyclic acetal (B89532), is susceptible to cleavage under certain conditions, most notably in the presence of acid. The stability of this six-membered ring is generally greater than that of its five-membered 1,3-dioxolane (B20135) counterparts, a factor that can be exploited in selective chemical transformations.

The acid-catalyzed hydrolysis of 1,3-dioxanes is a well-established reaction that proceeds via an A1 or A2 mechanism, leading to the regeneration of the parent carbonyl compound and 1,3-diol. While specific kinetic studies on 4-methyl-4-phenyl-1,3-dioxane are not extensively documented, the general mechanism for acid-catalyzed hydrolysis of cyclic acetals provides a strong framework for understanding its behavior. oup.com

The reaction is initiated by the protonation of one of the oxygen atoms of the dioxane ring by a hydronium ion, which is the active catalyst in aqueous acidic solutions. This is followed by the rate-determining step, which is the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. For this compound, the C4-phenyl and C4-methyl substitution pattern influences which C-O bond is preferentially cleaved. The subsequent fast attack of water on the carbocation, followed by deprotonation, yields the final products.

A study on the hydrolysis of 2,2-diaryl-1,3-dioxanes indicated that the reaction rates are significantly influenced by the substituents on the phenyl rings, which supports the formation of a carbocation-like transition state. oup.com It is generally accepted that acetal hydrolysis follows an A1 mechanism involving a pre-equilibrium protonation, followed by a rate-determining formation of an oxocarbenium ion, and subsequent rapid degradation to the carbonyl compound and alcohol. oup.com For 2-(substituted phenyl)-1,3-dioxanes, it has been observed that these acetals undergo the usual hydronium ion-catalyzed hydrolysis. lookchem.com

The general mechanism can be summarized as follows:

Protonation: Rapid and reversible protonation of one of the ring oxygen atoms.

Ring Opening (Rate-Determining Step): Cleavage of the C-O bond to form a tertiary carbocation stabilized by the adjacent oxygen atom (an oxocarbenium ion). The presence of the phenyl and methyl groups at C4 would stabilize the positive charge, facilitating this step.

Nucleophilic Attack: Attack of a water molecule on the oxocarbenium ion.

Deprotonation: Loss of a proton to yield the hemiacetal intermediate.

Final Cleavage: Further protonation and cleavage to yield the final products: acetophenone (B1666503) and 1,3-propanediol.

The stability of the dioxane ring can be influenced by stereochemistry. For instance, in 2-(2,6-dichlorophenyl)-4,6-dimethyl-1,3-dioxane, the trans isomer was found to hydrolyze significantly faster than the cis isomer, highlighting the role of conformational effects in the hydrolysis mechanism. researchgate.net

Table 1: General Steps in Acid-Catalyzed Hydrolysis of this compound

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Protonation of a ring oxygen | Protonated dioxane |

| 2 | Rate-determining C-O bond cleavage | Oxocarbenium ion |

| 3 | Nucleophilic attack by water | Protonated hemiacetal |

| 4 | Deprotonation | Hemiacetal |

The selective cleavage of the 1,3-dioxane ring is a valuable strategy in organic synthesis, particularly when it is used as a protecting group. The greater stability of the six-membered 1,3-dioxane ring compared to the five-membered 1,3-dioxolane ring allows for selective deprotection strategies when both are present in a molecule.

One common method for the cleavage of cyclic acetals is reductive cleavage using reagents like lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid such as aluminum chloride (AlCl₃). Studies comparing the reductive cleavage of 1,3-dioxolanes and 1,3-dioxanes have shown that 1,3-dioxanes are reduced at a slower rate. This difference in reactivity is attributed to the relative ease of formation of the intermediate oxocarbenium ion, which is the rate-determining step. cdnsciencepub.com This provides a basis for the selective cleavage of a 1,3-dioxolane in the presence of a 1,3-dioxane.

The direction of ring opening during reductive cleavage can be influenced by substituents on the ring. For 1,3-dioxolanes, electron-donating groups at the C4 position have been shown to direct cleavage to the C2-O bond that is remote from the C4 substituent. cdnsciencepub.com While specific studies on this compound are limited, it can be inferred that the electronic and steric nature of the phenyl and methyl groups at C4 would play a significant role in directing the regioselectivity of ring opening.

In the context of carbohydrate chemistry, the regioselective ring opening of 1,3-dioxane-type acetals is a well-developed tool for the manipulation of hydroxyl groups. researchgate.netugent.be A variety of reagents, including Lewis acids and reducing agents, have been employed to achieve selective cleavage, often with high regioselectivity dictated by the substitution pattern and the reagent used. researchgate.net For instance, diisobutylaluminum hydride (DIBAL-H) has been used for the regioselective reductive cleavage of O-protected 4-(hydroxymethyl)-1,3-dioxanes. thieme-connect.de

Table 2: Comparison of Reductive Cleavage Rates for Cyclic Acetals

| Compound | Relative Rate of Reductive Cleavage | Reference |

|---|---|---|

| 1,3-Dioxolane | Faster | cdnsciencepub.com |

Acid-Catalyzed Hydrolysis Mechanisms

Reactions Involving the Phenyl Substituent

The phenyl group attached to the C4 position of the 1,3-dioxane ring can, in principle, undergo reactions typical of aromatic compounds. However, the reactivity of the phenyl ring can be influenced by the electronic and steric effects of the dioxane moiety.

While there are no specific studies on the electrophilic aromatic substitution of this compound, research on related phenyl-substituted heterocyclic compounds provides some insights. For instance, in the nitration of 1-phenylpyrazole, substitution occurs on the phenyl ring, with the position of attack depending on the reaction conditions. In strongly acidic media, where the pyrazole (B372694) ring is protonated and thus strongly deactivating, substitution occurs at the para-position of the phenyl ring. researchgate.net This suggests that the reactivity of the phenyl ring in this compound towards electrophiles might be sensitive to the reaction medium.

The steric bulk of the 1,3-dioxane ring, along with the C4-methyl group, would likely hinder substitution at the ortho positions of the phenyl ring. Therefore, substitution at the para position would be favored, assuming the dioxane substituent is ortho, para-directing.

Studies on other phenyl-substituted heterocycles demonstrate the feasibility of such transformations. cdnsciencepub.com The stability of the 1,3-dioxane ring under the conditions required for these cross-coupling reactions would be a critical factor to consider. Generally, 1,3-dioxanes are stable to a wide range of non-acidic reagents, suggesting that such functionalizations are plausible. thieme-connect.de

Electrophilic Aromatic Substitution (if applicable)

Reactions Involving the Methyl Group

The methyl group at the C4 position of this compound is at a benzylic-like position, being attached to a carbon that is bonded to a phenyl ring and part of the heterocyclic system. Benzylic positions are often more reactive towards radical and oxidative reactions due to the stabilization of the resulting radical or cationic intermediates by the adjacent aromatic ring. pearson.com

Potential reactions could include radical halogenation or oxidation to a carboxylic acid under harsh conditions, but these would likely compete with reactions on the phenyl ring or cleavage of the dioxane ring, making selective functionalization of the methyl group a significant challenge.

Reactivity Towards Specific Reagents (e.g., Acylating Agents, Carbenes)

The reactivity of the saturated 1,3-dioxane ring system in this compound is dominated by the chemistry of the acetal functional group. This group confers stability under neutral and basic conditions but is susceptible to cleavage under acidic conditions or reaction with specific electrophilic reagents. organic-chemistry.org

Reactivity with Acylating Agents

The reaction of 1,3-dioxanes with acylating agents typically involves acid-catalyzed ring-opening of the acetal. While specific studies on this compound are not prevalent, research on the closely related compound 4-phenyl-1,3-dioxane's reaction with acetic anhydride (B1165640) indicates that it can yield acetylated derivatives. smolecule.com This transformation showcases the acetal's function as a protecting group that can be cleaved and subsequently acylated. The mechanism generally proceeds through protonation of one of the ring oxygen atoms, followed by ring cleavage to form a stabilized carbocation. This intermediate is then trapped by the acylating agent.

Interactive Data Table: Representative Reaction with Acylating Agent

| Reactant | Reagent | Product Type | Observation | Source |

| 4-Phenyl-1,3-dioxane (B1205455) | Acetic Anhydride | Acetylated Derivatives | Demonstrates reactivity of the dioxane ring towards acylating agents, likely via ring-opening. smolecule.com | smolecule.com |

Reactivity with Carbenes

The interaction of carbenes, highly reactive electrophilic species, with cyclic ethers like 1,3-dioxanes can theoretically proceed via two main pathways: insertion into a carbon-oxygen (C-O) bond leading to ring expansion, or insertion into a carbon-hydrogen (C-H) bond.

Studies involving the reaction of methyl diazoacetate (a carbene precursor) with 1,3-dioxolanes (five-membered rings) have shown that ring expansion to 1,4-dioxanes can occur through the formal insertion of the carbene into the C(2)-O(1) bond. lookchemmall.com The proposed mechanism involves the formation of an oxonium ylide intermediate, followed by a 1,2-anionic rearrangement. lookchemmall.com However, the same study reported that several alkyl-substituted 1,3-dioxanes (six-membered rings) were unreactive towards methyl diazoacetate under their experimental conditions, suggesting a lower propensity for ring expansion in the dioxane system compared to the dioxolane system. lookchemmall.com

Conversely, C-H insertion is a well-documented reaction pathway for carbenes. Research has shown that carbenes can react with 1,4-dioxane (B91453) via insertion into a C-H bond. researchgate.netnih.govmdpi.com For this compound, this would involve the carbene inserting into one of the C-H bonds on the saturated ring, most likely at a position activated by the adjacent oxygen atoms (e.g., C-2, C-5, or C-6). This pathway would lead to a substituted dioxane rather than a ring-expanded product. The choice between ring expansion and C-H insertion is influenced by the catalyst, the specific carbene precursor, and the substrate's structure. lookchemmall.commdpi.com

Interactive Data Table: Reactivity Patterns of Dioxanes and Related Compounds with Carbenes

| Compound Type | Reagent | Predominant Reaction Pathway | Result/Product | Source |

| 1,3-Dioxolanes | Methyl Diazoacetate | Ring Expansion (C-O Insertion) | 1,4-Dioxane derivatives | lookchemmall.com |

| Alkyl-substituted 1,3-Dioxanes | Methyl Diazoacetate | No Reaction Observed | Starting material recovered | lookchemmall.com |

| 1,4-Dioxane | Diazo Compounds | C-H Insertion | Substituted 1,4-dioxane | researchgate.netnih.govmdpi.com |

Radical Chemistry and Polymerization Studies (e.g., Ring-Opening Polymerization)

The radical chemistry of saturated acetals like this compound is distinct from that of unsaturated analogs specifically designed for polymerization. The stability of the saturated ring system makes it generally unsuitable as a monomer for radical ring-opening polymerization (rROP).

General Radical Chemistry

The most common radical reaction involving saturated ethers and acetals is the abstraction of a hydrogen atom from a carbon atom adjacent to an oxygen atom. This process forms a carbon-centered radical that is stabilized by the adjacent heteroatom. For this compound, radical initiators would likely abstract a hydrogen atom from the C-2, C-5, or C-6 positions. The resulting radical could then undergo further reactions such as fragmentation or combination, but it does not typically propagate a polymerization chain.

Ring-Opening Polymerization Studies

Radical ring-opening polymerization (rROP) is a powerful technique for creating polymers with functional groups, such as polyesters, embedded in their backbone. However, this process requires monomers with specific structural features that facilitate the ring-opening step. The most common class of monomers for this purpose are cyclic ketene (B1206846) acetals, such as 2-methylene-4-phenyl-1,3-dioxolane. researchgate.net

The mechanism for the rROP of these unsaturated monomers involves two key steps:

Radical Addition: A propagating radical adds to the exocyclic double bond (the methylene (B1212753) group).

Ring-Opening: The resulting tertiary carbon-centered radical undergoes a rapid β-scission, which cleaves a C–O bond within the ring to generate a more stable, open-chain radical and an ester linkage in the forming polymer backbone.

The compound this compound lacks the exocyclic double bond necessary to initiate this process. As a saturated acetal, there is no site for a radical to add in a way that would lead to the specific β-scission required for ring-opening polymerization. Therefore, it is not considered a suitable monomer for rROP, and studies in this area focus on its unsaturated counterparts. researchgate.netcmu.edu

Interactive Data Table: Comparison of Monomers for Radical Ring-Opening Polymerization

| Compound | Structural Class | Key Feature for rROP | Suitability for rROP | Source |

| This compound | Saturated Acetal | None | Unsuitable; lacks an initiation site for radical addition. | N/A |

| 2-Methylene-4-phenyl-1,3-dioxolane | Cyclic Ketene Acetal (Unsaturated) | Exocyclic methylene group | Suitable; undergoes radical addition followed by ring-opening. researchgate.net | researchgate.net |

| 2-Methylene-1,3-dioxepane | Cyclic Ketene Acetal (Unsaturated) | Exocyclic methylene group | Suitable; undergoes facile and complete ring-opening. cmu.edu | cmu.edu |

Vii. Advanced Applications in Chemical Synthesis and Materials Science

Role as a Protecting Group in Complex Organic Synthesis

In multistep organic synthesis, the selective protection of reactive functional groups is crucial to prevent unwanted side reactions. The 1,3-dioxane (B1201747) moiety is a classic and effective protecting group, particularly for carbonyl compounds and 1,3-diols, due to its stability under a variety of reaction conditions. thieme-connect.de

Substituted 1,3-dioxanes, including 4-Methyl-4-phenyl-1,3-dioxane, serve as excellent protecting groups for aldehydes and ketones. thieme-connect.de The formation of the cyclic acetal (B89532) or ketal is typically achieved through an acid-catalyzed reaction between the carbonyl compound and a 1,3-diol. organic-chemistry.org In the case of forming a related compound, 4-phenyl-1,3-dioxane (B1205455), the reaction can proceed between a carbonyl compound and 1,3-propanediol.

This protective strategy is advantageous because the resulting 1,3-dioxane ring is stable towards nucleophiles, bases, and both reductive and oxidative conditions. thieme-connect.de Deprotection is typically accomplished through acid-catalyzed hydrolysis or transacetalization, regenerating the original carbonyl group under specific and mild conditions. organic-chemistry.org

Table 1: Protection/Deprotection of Carbonyls using 1,3-Dioxane Formation

| Step | Reaction | Typical Reagents | Key Feature |

| Protection | Acetalization/Ketalization | Carbonyl Compound, 1,3-Propanediol, Acid Catalyst (e.g., TsOH) | Forms a stable cyclic acetal/ketal. organic-chemistry.org |

| Deprotection | Hydrolysis/Transacetalization | Aqueous Acid, Acetone (B3395972) | Regenerates the carbonyl group selectively. organic-chemistry.org |

Conversely, this compound can be viewed as a protected form of 1-phenyl-1,3-butanediol. The formation of a 1,3-dioxane by reacting a 1,3-diol with an aldehyde or ketone is a common strategy to protect the diol functionality. thieme-connect.de For instance, the reaction of a 1,3-diol with benzaldehyde (B42025) would yield a 2-phenyl-1,3-dioxane (B8809928) derivative. This protection allows other functional groups in the molecule to be manipulated without affecting the hydroxyl groups of the diol. The stability profile of the dioxane ring is the same as when protecting carbonyls, and acidic conditions are used for its removal when the synthetic sequence is complete. thieme-connect.de

Protection of Carbonyl Compounds

Utility as a Chiral Auxiliary or Building Block

The stereochemical complexity of substituted dioxanes makes them valuable as chiral building blocks or auxiliaries in asymmetric synthesis. smolecule.com The this compound molecule possesses a chiral center at the C4 position, where the methyl and phenyl groups are attached. This intrinsic chirality allows for the potential to prepare enantiomerically pure forms of the compound, which can then be used to direct the stereochemical outcome of a reaction.

Research into related structures has highlighted this potential. For example, the enantioselective synthesis of (4R)-4-phenyl-1,3-dioxane has been achieved with high enantiomeric ratios using chiral Brønsted acid catalysts. smolecule.com Such optically active dioxanes are valuable intermediates for pharmaceuticals and other complex chiral molecules. smolecule.com Derivatives like (5Z)-7-(2,2-Dimethyl-4-phenyl-1,3-dioxan-cis-5-yl)heptenoic acid have been synthesized and evaluated as specific receptor antagonists, demonstrating the utility of the chiral dioxane framework in medicinal chemistry. acs.org The presence of defined stereocenters within the dioxane ring can influence the facial selectivity of reactions on attached substrates, making it a useful chiral auxiliary.

Integration into Polymeric Materials

While this compound itself is not typically used as a direct monomer for polymerization, its structural motifs are central to a class of monomers used in creating advanced polymers with tailored properties. smolecule.com Specifically, derivatives known as cyclic ketene (B1206846) acetals (CKAs), such as 2-methylene-4-phenyl-1,3-dioxolane (MPDL) and 2-methylene-4-phenyl-1,3-dioxane, are key players in this field. rsc.org

A significant challenge in polymer chemistry is the creation of materials that can degrade under specific conditions, reducing environmental impact. CKAs, including phenyl-substituted variants, are instrumental in this area through a process called radical ring-opening polymerization (RROP).

In RROP, the radical addition to the exocyclic double bond of the CKA is followed by the opening of the heterocyclic ring. This process introduces ester linkages into the backbone of the resulting polymer, which are susceptible to hydrolysis. rsc.org This contrasts with conventional vinyl polymerization, which creates a stable, non-degradable carbon-carbon backbone. The resulting polyesters are thus (bio)degradable. rsc.org The phenyl group in these monomers enhances their stability and compatibility with other comonomers.

Table 2: Radical Ring-Opening Polymerization of a Phenyl-Substituted CKA

| Stage | Description | Result |

| Initiation | A radical initiator attacks the C=C double bond of the CKA monomer. | A ring-retained radical intermediate is formed. |

| Propagation | The intermediate undergoes ring-opening to form a more stable open-chain radical. | An ester linkage is incorporated into the polymer backbone. |

| Termination | Radicals combine to terminate the polymer chain. | A polyester (B1180765) with a degradable backbone is produced. |

The true versatility of these dioxane-related monomers is realized in copolymerization, where they are combined with traditional vinyl monomers like methyl methacrylate (B99206) (MMA) or styrene (B11656). rsc.org By incorporating a CKA such as 2-methylene-4-phenyl-1,3-dioxolane (MPDL) into a polymethacrylate (B1205211) chain, a copolymer with degradable ester linkages is produced. rsc.org

The properties of these copolymers can be precisely controlled:

Degradability: The rate of hydrolytic degradation can be tuned by simply adjusting the amount of the CKA monomer in the initial reaction feed. rsc.org Higher incorporation of the CKA leads to a faster degradation profile.

Physical Properties: The inclusion of the CKA monomer can be achieved with only moderate effects on the physical properties of the parent polymer. For instance, copolymers of MMA and MPDL show only a slight change in the glass transition temperature compared to pure poly(methyl methacrylate), while gaining the significant advantage of degradability. rsc.org

This approach allows for the creation of well-defined, "smart" materials that combine the useful properties of conventional polymers with the desirable feature of environmental or biological degradability. rsc.org

Synthesis of Degradable Polymers

Function in Analytical Chemistry Methodologies

The role of this compound in analytical chemistry is primarily centered on its identification and quantification as a product or intermediate in chemical reactions, and by analogy with similar structures, its potential use as a reference or standard in analytical methods. The methodologies applied are crucial for ensuring purity, determining stereochemistry, and monitoring reaction progress.

Research into the analytical chemistry of 1,3-dioxanes demonstrates their utility in various techniques. Structurally related compounds, such as 4-methyl-1,3-dioxane (B1663929), are employed as internal standards in quantitative analyses. oup.comoup.com For instance, 4-methyl-1,3-dioxane has been successfully used as an internal standard in the determination of 1,4-dioxane (B91453) levels in consumer products and pharmaceutical raw materials using headspace gas chromatography (GC) coupled with mass spectrometry (MS) or flame-ionization detection (FID). oup.comresearchgate.net This application highlights the value of the dioxane scaffold in developing reliable analytical methods for challenging matrices.

The primary techniques for the characterization of this compound and its isomers include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC is used to separate isomers and impurities, while MS provides structural information through fragmentation patterns. google.com In a study on the isomers of 2,4,6-trimethyl-4-phenyl-1,3-dioxane (B1582394), preparative gas chromatography was used to isolate analytical samples of different stereoisomers. google.com The subsequent analysis by GC-MS allowed for their characterization based on mass spectra and retention times. google.com

Advanced mass spectrometry techniques, in conjunction with quantum-chemical calculations, have also been applied to the stereochemical study of 1,3-dioxane derivatives. researchgate.net This approach correlates experimental mass spectra with the calculated enthalpies of formation for key fragment ions, enabling the differentiation of stereoisomers. researchgate.net

The table below presents representative analytical data for isomers of a closely related compound, 2,4,6-trimethyl-4-phenyl-1,3-dioxane, as detailed in a patent for fragrance applications. google.com This data exemplifies the type of information generated during the analytical characterization of such compounds.

Table 1: Representative GC-MS Analytical Data for Isomers of 2,4,6-Trimethyl-4-phenyl-1,3-dioxane

| Isomer | Retention Time (tR) [min] | Key Mass Spectrometry Fragments (m/z) |

|---|---|---|

| (2RS, 4SR, 6RS)-isomer | 31.75 | 191 (M⁺ - 15), 147, 146, 145, 131, 118, 117, 105 (100%), 91, 77, 45, 43 |

Data sourced from a GC analysis using a 60 m DBWax column with a temperature program of 50-200°C at 4°C/min. google.com

This detailed analytical characterization is essential for applications where isomeric purity is critical, such as in materials science or the synthesis of fine chemicals.

Viii. Future Directions and Emerging Research Avenues for 4 Methyl 4 Phenyl 1,3 Dioxane

Development of Novel Synthetic Routes with Enhanced Efficiency

A primary focus of future research will be the development of more efficient, selective, and environmentally benign synthetic methods for 4-Methyl-4-phenyl-1,3-dioxane. While the Prins cyclization remains a foundational method for creating the 4-phenyl-1,3-dioxane (B1205455) core, research is shifting towards advanced catalytic systems to improve yields and reduce reaction times. researchgate.netsmolecule.com

Key research avenues include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as sulfated zirconia (SZ) and various zeolites, presents a significant opportunity. researchgate.netresearchgate.net These catalysts offer advantages like easy separation from the reaction mixture and potential for recyclability, which is crucial for industrial-scale production. Research has shown that SZ catalysts can achieve high selectivity (93%) and near-complete conversion for the synthesis of 4-phenyl-1,3-dioxane. researchgate.net Future work will likely adapt these systems for the specific synthesis of the 4-methyl derivative.

Homogeneous Catalysis: Advanced homogeneous catalysts, including heteropolyacids like phosphotungstic acid and trifluoromethanesulfonic acid, have demonstrated high efficacy in producing 1,3-dioxanes with excellent yields. researchgate.netresearchgate.net Studies on the Prins condensation of styrene (B11656) and formaldehyde (B43269) have shown that phosphotungstic acid is a highly effective catalyst, achieving 98.9% selectivity for 4-phenyl-1,3-dioxane under optimized conditions. researchgate.net Further investigation into their application for α-methylstyrene, the precursor for this compound, is a logical next step.

Low Catalyst Loadings: Research indicates that highly efficient catalysts, including cation-exchanged montmorillonite (B579905) and certain Lewis acids, can be effective at very low loadings (≤1 mol%), which enhances the economic and environmental profile of the synthesis. researchgate.netmolaid.comoup.com

| Catalyst Type | Example Catalyst | Key Advantages | Reported Yield/Selectivity (for 4-phenyl-1,3-dioxane) | Reference |

|---|---|---|---|---|

| Solid Acid | Sulfated Zirconia (SZ) | Reusable, easy to separate | 93% selectivity, ~100% conversion | researchgate.net |

| Solid Acid | SBA-15-SO3H | High activity and selectivity, reusable | Nearly 100% conversion and selectivity | researchgate.net |

| Heteropolyacid | Phosphotungstic Acid | High efficiency, effective in water | 98.9% selectivity, 87.3% conversion | researchgate.net |

| Organometallic | Hafnium(IV) bis(perfluorooctanesulfonyl)amide | Highly reactive at low loadings (<1 mol%) | High yields | researchgate.net |

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools for gaining predictive insights into the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling represents a significant area for future research. Ab initio and Density Functional Theory (DFT) methods have been successfully used to study the conformational landscapes, potential energy surfaces, and isomerization pathways of simpler 1,3-dioxanes, including 4-phenyl-1,3-dioxane and 4-methyl-1,3-dioxane (B1663929). researchgate.net

Future computational studies are expected to focus on: